N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of furo[3,2-b]pyridines This compound is characterized by the presence of a furan ring fused to a pyridine ring, with an ethylphenyl group and a carboxamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-ethylphenyl halides.
Formation of the carboxamide group: This can be done through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to its biological effects.
Comparison with Similar Compounds
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
4-arylthieno[2,3-b]pyridine-2-carboxamides: These compounds also exhibit significant biological activities, including antiplasmodial properties.
Pyridine derivatives: Various pyridine derivatives have been studied for their antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-12-5-7-13(8-6-12)19-17(20)16-10-14-15(21-16)9-4-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCYNRPQGOMZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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